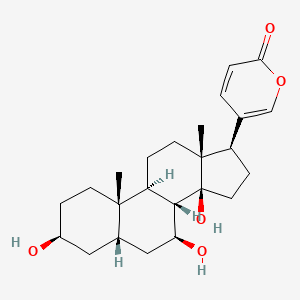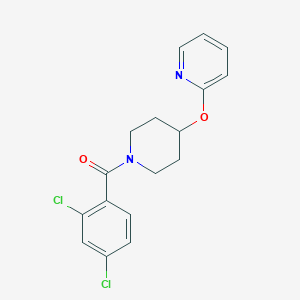
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has shown potential in scientific research applications. It is a small molecule antagonist of the orexin-2 receptor, which plays a crucial role in regulating sleep-wake cycles and other physiological processes.
Scientific Research Applications
Synthesis Methods : Research on similar compounds shows advancements in synthesis methods. For example, Zheng Rui (2010) explored the synthesis of a related compound using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a yield of 62.4% (Zheng Rui, 2010).
Structural and Theoretical Studies : Studies like the one by C. S. Karthik et al. (2021) provide insights into the structural and theoretical aspects, including X-ray diffraction studies and energy framework analysis, of similar compounds (C. S. Karthik et al., 2021).
Antimicrobial Activity : The in vitro antimicrobial activity of related compounds has been explored. For instance, L. Mallesha and K. Mohana (2014) synthesized derivatives and evaluated them for antibacterial and antifungal activities, with some compounds showing promising results (L. Mallesha & K. Mohana, 2014).
Neuroprotective Activities : Research by Y. Zhong et al. (2020) on aryloxyethylamine derivatives, which are structurally similar, revealed potential neuroprotective effects against cell death and ischemic activity in animal models, indicating possible applications in neuroprotection (Y. Zhong et al., 2020).
Chiral Intermediate Production : The production of chiral intermediates for pharmaceutical applications is another area of interest. Y. Ni et al. (2012) reported on the production of an important chiral intermediate of an anti-allergic drug using a specific strain of Kluyveromyces sp. (Y. Ni et al., 2012).
Molecular Docking and Antimicrobial Activity : Research on molecular structure, docking studies, and antimicrobial activity, like the study by C. Sivakumar et al. (2021), provides insights into the potential pharmaceutical applications of similar compounds (C. Sivakumar et al., 2021).
Cancer Cell Line Activity : Kanubhai D. Katariya et al. (2021) investigated novel heterocyclic compounds for their anticancer activity against a 60 cancer cell line panel, demonstrating the potential application in cancer treatment (Kanubhai D. Katariya et al., 2021).
Chemical Synthesis and Characterization : Studies like the one by Farid M Sroor (2019) focus on the synthesis and characterization of new biologically active scaffolds, indicating the versatility of these compounds in various applications (Farid M Sroor, 2019).
properties
IUPAC Name |
(2,4-dichlorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-4-5-14(15(19)11-12)17(22)21-9-6-13(7-10-21)23-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOVJANRTWFRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

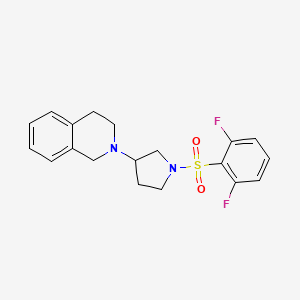
![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)
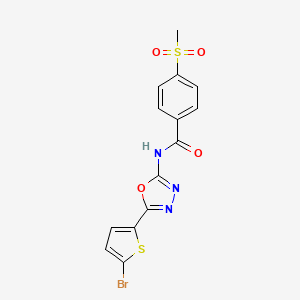
![4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione](/img/structure/B2467531.png)
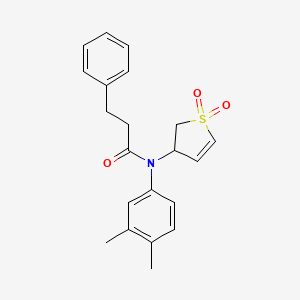
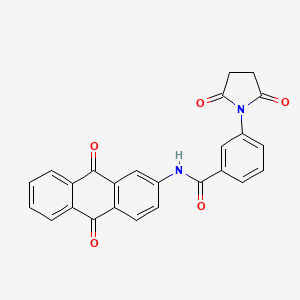

![1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2467542.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one](/img/structure/B2467543.png)
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2467544.png)
![N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2467545.png)
